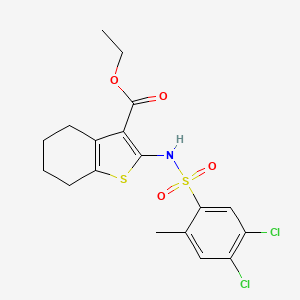
Ethyl 2-(4,5-dichloro-2-methylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4,5-dichloro-2-methylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with ethyl, dichloromethylbenzenesulfonamido, and carboxylate groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,5-dichloro-2-methylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4,5-dichloro-2-methylbenzenesulfonamide and ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The synthesis may proceed through a series of nucleophilic substitution, condensation, and esterification reactions under controlled conditions. Common reagents used in these reactions include organolithium reagents, anhydrous solvents like tetrahydrofuran (THF), and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can enhance the efficiency of the production process. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,5-dichloro-2-methylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organolithium reagents, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions often involve anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures ranging from -78°C to room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(4,5-dichloro-2-methylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(4,5-dichloro-2-methylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the case of antimicrobial activity, it may disrupt cell membrane integrity or interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-(4,5-dichloro-2-methylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include:
- Ethyl 2-(4-chloro-2-methylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-(4,5-dichloro-2-methylbenzenesulfonamido)-1-benzothiophene-3-carboxylate
- Ethyl 2-(4,5-dichloro-2-methylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonamido and carboxylate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific disciplines .
Properties
Molecular Formula |
C18H19Cl2NO4S2 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 2-[(4,5-dichloro-2-methylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H19Cl2NO4S2/c1-3-25-18(22)16-11-6-4-5-7-14(11)26-17(16)21-27(23,24)15-9-13(20)12(19)8-10(15)2/h8-9,21H,3-7H2,1-2H3 |
InChI Key |
UXBSHTPKLRKDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC(=C(C=C3C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















